

# 5-Acetylindane: A Technical Guide to its Chemical Properties and Reactivity

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## Compound of Interest

Compound Name: 5-Acetylindane

Cat. No.: B1361556

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**Abstract:** **5-Acetylindane** is an organic compound featuring an indane skeleton substituted with an acetyl group.<sup>[1]</sup> It serves as a key intermediate in the synthesis of pharmaceuticals and fragrances.<sup>[2]</sup> This document provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its synthesis and analysis, intended for use in a research and development setting.

## Chemical and Physical Properties

**5-Acetylindane** is a colorless to pale yellow liquid at room temperature.<sup>[2][3]</sup> It is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with an acetyl group attached to the aromatic portion.<sup>[1]</sup> This structure dictates its physical and chemical behavior. Key properties are summarized in the table below.

Property	Value	Source
IUPAC Name	1-(2,3-dihydro-1H-inden-5-yl)ethanone	<a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	4228-10-8	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	160.21 g/mol	<a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	15-16 °C	<a href="#">[2]</a>
Boiling Point	286-292 °C (at 760 mmHg) 80-85 °C (at 1 mmHg) 85-87 °C (at 0.05 mmHg)	<a href="#">[2]</a> <a href="#">[8]</a>
Density	1.067 - 1.08 g/cm <sup>3</sup>	<a href="#">[2]</a>
Refractive Index	1.5590 - 1.5640 (@ 20°C)	<a href="#">[5]</a>
Flash Point	85-87°C/0.05mm	<a href="#">[2]</a>
Maximum UV Wavelength (λ <sub>max</sub> )	258 nm (in EtOH)	<a href="#">[2]</a> <a href="#">[9]</a>

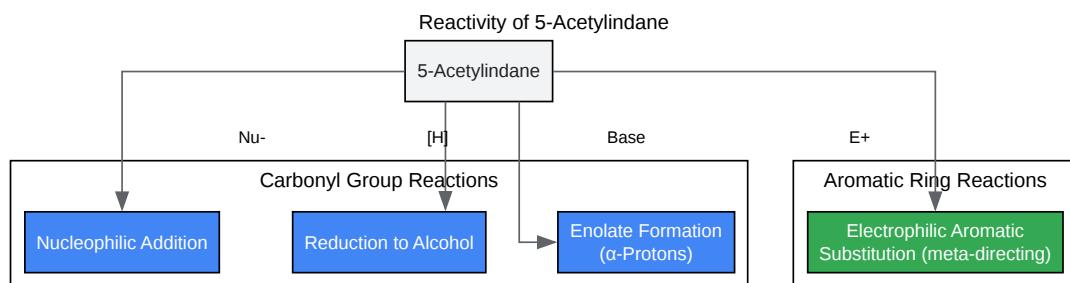
## Reactivity and Applications

The reactivity of **5-acetylindane** is governed by its two main functional components: the acetylated aromatic ring and the aliphatic cyclopentane ring.

- **Aromatic Ketone Reactivity:** The acetyl group can undergo various reactions typical of ketones. The carbonyl oxygen is a site for protonation and coordination with Lewis acids. The  $\alpha$ -methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in reactions such as aldol condensations, alkylations, and halogenations. The carbonyl group itself can undergo nucleophilic addition, reduction to an alcohol, or reductive amination.

- Electrophilic Aromatic Substitution: The indane ring system, activated by the alkyl portion, can undergo further electrophilic substitution, although the acetyl group is deactivating and will direct incoming electrophiles primarily to the meta position relative to itself.
- Oxidation/Reduction of the Indane Ring: The benzylic positions of the cyclopentane ring are susceptible to oxidation under strong conditions.

Due to this reactivity, **5-acetylindane** is a valuable intermediate. It is commonly used in the synthesis of more complex molecules in the pharmaceutical and cosmetic industries.[\[1\]](#)[\[2\]](#) For instance, it can serve as a building block for potential anticancer agents.[\[2\]](#)



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Key reaction sites of **5-Acetylindane**.

## Experimental Protocols

### Synthesis via Friedel-Crafts Acylation

A common method for synthesizing **5-acetylindane** is the Friedel-Crafts acylation of indane.[\[8\]](#)

Materials:

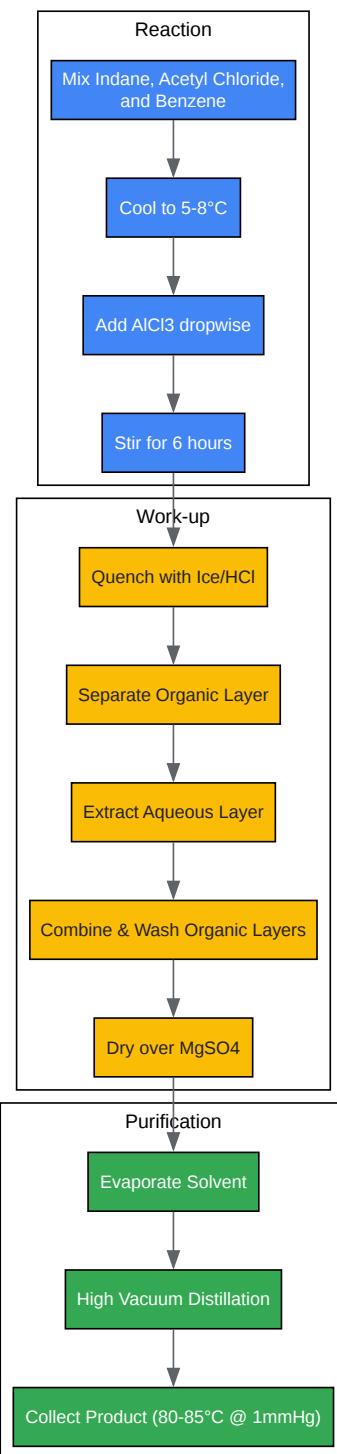
- Indane (24 g)

- Acetyl chloride (11.8 g)
- Anhydrous aluminum trichloride (25 g)
- Dry benzene (100 ml)
- Ice (200 g)
- 6N Hydrochloric acid (100 ml)
- Magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- A mixture of indane, acetyl chloride, and dry benzene is prepared in a suitable reaction vessel.
- The mixture is cooled to 5-8°C with constant stirring.[8]
- Anhydrous aluminum trichloride is added dropwise to the stirred mixture, maintaining the temperature at 5-8°C.[8]
- Stirring is continued for 6 hours at this temperature until the evolution of hydrogen chloride gas ceases.[8]
- The reaction mixture is then quenched by carefully pouring it over a mixture of ice and 6N hydrochloric acid.[8]
- The organic phase is separated, and the aqueous phase is extracted with benzene.[8]
- The combined organic layers are washed until neutral and dried over anhydrous magnesium sulfate.[8]
- The solvent is removed by evaporation under vacuum.[8]
- The resulting residue is purified by high vacuum distillation (1 mmHg), collecting the fraction that boils between 80-85°C to yield pure **5-acetylindane**.[8]

## Synthesis and Purification Workflow

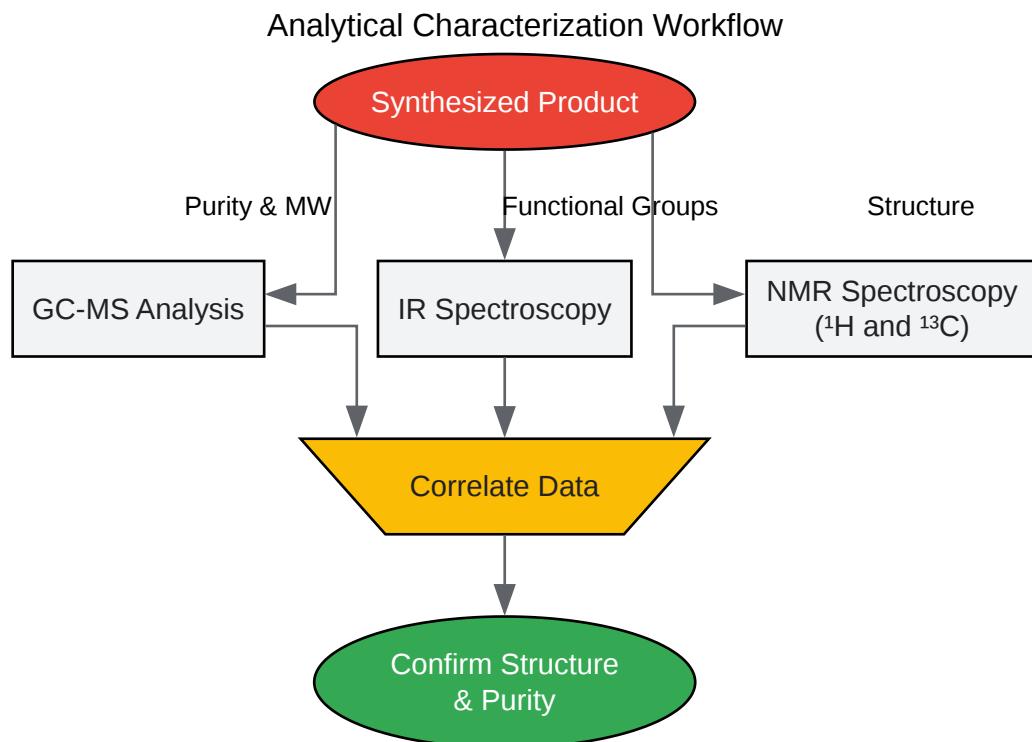
[Click to download full resolution via product page](#)Workflow for **5-Acetylindane** synthesis.

## Analytical Characterization

The identity and purity of the synthesized **5-acetylindane** can be confirmed using standard analytical techniques.

General Analytical Workflow:

- Gas Chromatography-Mass Spectrometry (GC-MS): An initial assessment of purity and molecular weight. A sample is diluted in a volatile solvent and injected into the GC-MS. The retention time indicates purity relative to known standards, and the mass spectrum confirms the molecular weight (160.21 g/mol). Key fragments observed are typically at  $m/z$  145 (loss of  $-\text{CH}_3$ ) and 115.[6]
- Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. A thin film of the liquid sample is analyzed. The spectrum is expected to show a strong absorption band around  $1680 \text{ cm}^{-1}$  corresponding to the  $\text{C}=\text{O}$  stretch of the aryl ketone.[8] It will also show C-H stretching from the aromatic ring ( $\sim 3030 \text{ cm}^{-1}$ ) and the aliphatic ring ( $2850\text{--}2960 \text{ cm}^{-1}$ ).[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation. The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - $^1\text{H}$  NMR: The spectrum should show signals corresponding to the different types of protons. Expected signals include a singlet for the methyl protons ( $\sim 2.55 \text{ ppm}$ ), a triplet for the benzylic methylene protons ( $\sim 2.9 \text{ ppm}$ ), a multiplet for the other aliphatic protons ( $\sim 1.9\text{--}2.4 \text{ ppm}$ ), and multiplets for the aromatic protons ( $7.1\text{--}7.8 \text{ ppm}$ ).[8]
  - $^{13}\text{C}$  NMR: This provides information on the carbon skeleton of the molecule.



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